molecular formula C27H26BrN B8301210 2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

Cat. No.: B8301210
M. Wt: 444.4 g/mol
InChI Key: NQXXTJCZKDRHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a useful research compound. Its molecular formula is C27H26BrN and its molecular weight is 444.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H26BrN

Molecular Weight

444.4 g/mol

IUPAC Name

5-bromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C27H26BrN/c1-25(2)16-9-7-11-18-22(16)29-23-17(25)10-8-12-19(23)27(5,6)21-14-15(28)13-20(24(21)29)26(18,3)4/h7-14H,1-6H3

InChI Key

NQXXTJCZKDRHIF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C3C(=CC=C2)C(C4=CC(=CC5=C4N3C6=C1C=CC=C6C5(C)C)Br)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine (5 g, 13.68 mmol) in CHCl3 (133 mL) at 0° C. was added N-bromosuccinimide (2.44 g, 13.68 mmol) over a period of 20 min. While warming up to room temperature, the resulting solution was stirred in the absence of light overnight. The reaction was quenched with a saturated aqueous solution of Na2S2O3. The resulting mixture was extracted with CH2Cl2 (3×) and the combined organic fractions were dried with MgSO4. After filtration and evaporation of the solvent, the residue was subjected to column chromatography (silica, n-hexane/CH2Cl2 4:1). Final recrystallization from ethanol yielded 2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine as a white powder (5.6 g, 92%).
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One

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